What is Difluorphos and its chemical structure?
What is Difluorphos and its chemical structure?
An In-Depth Technical Guide to Difluorphos: Structure, Synthesis, and Applications in Asymmetric Catalysis
Abstract
Difluorphos is a chiral, atropisomeric, electron-deficient diphosphine ligand that has emerged as a powerful tool in the field of asymmetric catalysis. Its unique molecular architecture, characterized by a bi(difluorobenzodioxole) backbone, imparts distinct stereoelectronic properties that enable high levels of enantioselectivity and reactivity in a variety of metal-catalyzed transformations. This guide provides a comprehensive technical overview of Difluorphos, detailing its chemical structure, physicochemical properties, a step-by-step synthesis protocol with mechanistic rationale, and its critical applications in the synthesis of high-value chiral molecules for the pharmaceutical and fine chemical industries. The content is intended for researchers, chemists, and drug development professionals seeking to leverage advanced catalytic systems.
Chemical Identity and Molecular Architecture
Nomenclature and Identification
Difluorphos exists as two non-superimposable, mirror-image enantiomers, (R)-Difluorphos and (S)-Difluorphos, due to hindered rotation about the biaryl single bond. This phenomenon is known as atropisomerism.
| Identifier | Data |
| Systematic Name | (S)-(+)-5,5'-Bis(diphenylphosphino)-2,2,2',2'-tetrafluoro-4,4'-bi-1,3-benzodioxole |
| IUPAC Name | [4-(5-diphenylphosphanyl-2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-difluoro-1,3-benzodioxol-5-yl]-diphenylphosphane[][2] |
| Synonyms | (S)-DIFLUORPHOS™, (2,2,2',2'-tetrafluoro-4,4'-bibenzo[d][3][4]dioxole-5,5'-diyl)bis(diphenylphosphine)[] |
| CAS Number | 503538-70-3 ((S)-enantiomer)[3][] |
| 503538-69-0 ((R)-enantiomer)[][6] |
Core Chemical Structure
The structure of Difluorphos is notable for several key features that dictate its catalytic performance:
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Atropisomeric Biaryl Backbone: The core is a 4,4'-bi-1,3-benzodioxole unit. The steric hindrance preventing free rotation creates a stable chiral axis.
-
Diphenylphosphino Groups: These groups, located at the 5 and 5' positions, serve as the binding sites for transition metal centers (e.g., Rhodium, Ruthenium, Iridium), forming a bidentate chelate.[4]
-
Electron-Deficient Nature: The four fluorine atoms on the dioxole rings are strongly electron-withdrawing. This reduces the electron density on the phosphorus atoms, increasing the π-acidity of the ligand.[7][8] This electronic property distinguishes Difluorphos from more electron-rich ligands like BINAP and can lead to complementary or superior catalytic activity.[8][9] The unique combination of a narrow dihedral angle and this π-acidity has been shown to provide excellent enantioselectivities.[8]
Structural Visualization
Caption: Chemical structure of (S)-Difluorphos.
Physicochemical Properties and Handling
Key Properties
| Property | Value | Source |
| Molecular Formula | C₃₈H₂₄F₄O₄P₂ | [][3] |
| Molecular Weight | 682.54 g/mol | [][3] |
| Appearance | White powder | [10] |
| Storage Conditions | 4°C, protect from light, stored under nitrogen | [3][7] |
Rationale for Handling Procedures
The stringent storage requirements for Difluorphos are directly linked to its chemical nature. As a Senior Application Scientist, it is crucial to understand that these are not mere suggestions but protocols essential for maintaining the ligand's integrity and catalytic efficacy.
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Inert Atmosphere (Nitrogen/Argon): The phosphorus(III) centers in the diphosphine are susceptible to oxidation to phosphine oxides (P=O). This oxidation is often irreversible and renders the ligand catalytically inactive as it can no longer coordinate effectively to the metal center. Storing under an inert gas displaces oxygen, preventing this degradation.[7]
-
Protection from Light and Moisture: Difluorphos, like many complex organic molecules, can be sensitive to photodegradation. Moisture can lead to hydrolysis or other side reactions.
-
Cold Storage: Lower temperatures slow down any potential decomposition pathways, ensuring a longer shelf life and consistent performance in catalytic reactions.[]
Synthesis of Difluorphos: A Step-by-Step Protocol and Mechanistic Rationale
The synthesis of Difluorphos is a multi-step process that requires careful control over reaction conditions to achieve high yields and enantiopurity.[4][11] The key strategic step is the Ullmann coupling to construct the central biaryl framework.[4][12]
Synthesis Overview
Caption: High-level workflow for the synthesis of Difluorphos.
Detailed Experimental Protocol
The following protocol is a synthesis of methodologies reported in the literature.[4][11]
Step 1: Phosphorylation
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Methodology: The commercially available starting material (1) is converted to an organomagnesium (Grignard) reagent. This nucleophilic species then reacts with chlorodiphenylphosphane oxide to yield the phosphane oxide (2).
Step 2: Ortho-Iodination
-
Methodology: The phosphane oxide (2) is treated with a strong, sterically hindered base, lithium diisopropylamide (LDA), at low temperature (-78°C). The resulting ortho-lithiated species is then quenched with iodine (I₂) to furnish the iodide (3).
-
Rationale: The phosphine oxide group is an effective ortho-directing group for lithiation. LDA is the base of choice as its bulkiness prevents nucleophilic attack on the phosphorus center. Low temperature is critical to control the regioselectivity and prevent side reactions.
Step 3: Ullmann-Type Coupling
-
Methodology: The iodide (3) undergoes a copper-mediated homocoupling reaction (Ullmann-type) in a high-boiling solvent like dimethylformamide (DMF) at 130°C. This step forms the critical C-C single bond of the biaryl backbone, resulting in the racemic bis(phosphane oxide) (RS)-4.
-
Rationale: The Ullmann coupling is a classic and effective method for constructing biaryl systems from aryl halides, particularly those activated by electron-withdrawing groups. Copper powder is the traditional reagent for this transformation.
Step 4: Optical Resolution
-
Methodology: The racemic mixture (RS)-4 is separated into its constituent enantiomers, (+)-4 and (-)-4, using chiral preparative High-Performance Liquid Chromatography (HPLC).
-
Rationale: This is the most critical step for generating the final enantiopure ligand. The stability of the atropisomers allows for their physical separation on a chiral stationary phase. The efficiency of this step directly determines the enantiomeric excess (ee) of the final product.
Step 5: Reduction to Diphosphine
-
Methodology: The separated phosphine oxide enantiomers ((+)-4 or (-)-4) are reduced to the final diphosphines, (S)-Difluorphos or (R)-Difluorphos, respectively. This is achieved by heating with an excess of trichlorosilane (HSiCl₃) in xylene with tributylamine as a base.
-
Rationale: Trichlorosilane is a powerful and commonly used reducing agent for converting phosphine oxides back to phosphines. The tertiary amine base (tributylamine) acts as a catalyst and scavenger for HCl generated during the reaction.
Applications in Asymmetric Catalysis and Drug Development
Difluorphos is not a drug itself but a critical ancillary component used to manufacture chiral molecules that are often drug candidates or key intermediates.[4][11] Its primary role is to create a highly specific three-dimensional pocket around a metal catalyst, forcing a reaction to proceed with a strong preference for one stereochemical outcome.
Key Catalytic Transformations
Difluorphos-metal complexes are effective catalysts for a range of important reactions:
-
Asymmetric Hydrogenation: This is a flagship application. It is used for the reduction of prochiral olefins, ketones, and imines to produce chiral alkanes, alcohols, and amines.[7][13] It has shown exceptional performance in the hydrogenation of challenging substrates like quinolines and quinoxalines.[8]
-
Carbon-Carbon Bond Formation: The ligand is employed in cross-coupling reactions to create chiral C-C bonds with high stereoselectivity.[7]
-
Asymmetric α-Arylation: It is used as a ligand for the enantioselective α-arylation of ketones.[13]
Workflow: Asymmetric Hydrogenation of a Prochiral Ketone
This protocol outlines a general procedure for using a Difluorphos-based catalyst.
Caption: General workflow for a Difluorphos-catalyzed hydrogenation.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox or using Schlenk techniques, a metal precursor (e.g., [Rh(COD)₂]BF₄ or [Ir(COD)Cl]₂) and the Difluorphos ligand (typically a 1:1.1 metal:ligand ratio) are dissolved in a degassed solvent (e.g., CH₂Cl₂ or THF). The solution is stirred to allow for complex formation.
-
Reaction Setup: The substrate (a prochiral ketone) is added to the catalyst solution. The entire mixture is then transferred to a high-pressure autoclave.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired level. The reaction is stirred at a controlled temperature until substrate conversion is complete (monitored by TLC or GC).
-
Workup: The autoclave is carefully vented, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The enantiomeric excess (ee) of the chiral alcohol product is determined by analysis on a chiral stationary phase using HPLC or GC. This final analysis is the self-validating step of the protocol, confirming the effectiveness of the chiral induction.
Relevance to Drug Development
The synthesis of single-enantiomer drugs is a regulatory and safety requirement in the pharmaceutical industry. Chiral ligands like Difluorphos are enabling technologies that allow for the cost-effective and atom-economical production of these complex molecules.[11] Furthermore, the incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability.[14] The fluorinated backbone of Difluorphos makes it an intellectually synergistic tool for the synthesis of modern, fluorinated pharmaceuticals.
Conclusion
Difluorphos represents a significant advancement in the design of chiral ligands. Its well-defined synthesis, unique electron-deficient character, and rigid atropisomeric structure make it a highly effective and versatile ligand for a wide array of asymmetric catalytic reactions. For researchers and professionals in drug development and fine chemical synthesis, Difluorphos provides a reliable method for accessing enantiomerically pure compounds, thereby accelerating the development of new medicines and materials.
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Genet, J. P., Ayad, T., & Ratovelomanana-Vidal, V. (2014). Electron-Deficient Diphosphines: The Impact of DIFLUORPHOS in Asymmetric Catalysis. Chemical Reviews, 114(5), 2824–2880. [Link]
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Zafrani, Y., & Amir, O. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry. [Link]
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